molecular formula C13H23NO2 B14189443 4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one CAS No. 925246-54-4

4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one

Cat. No.: B14189443
CAS No.: 925246-54-4
M. Wt: 225.33 g/mol
InChI Key: XCDYZCVJMLNSSP-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with appropriate alkylating agents. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

925246-54-4

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

4-(2-methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C13H23NO2/c1-5-12(10(4)15)14-8-11(6-9(2)3)7-13(14)16/h9,11-12H,5-8H2,1-4H3

InChI Key

XCDYZCVJMLNSSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)N1CC(CC1=O)CC(C)C

Origin of Product

United States

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